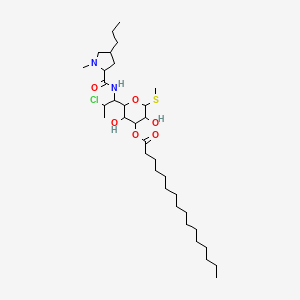

Clindamycin 3-Palmitate

Description

Conceptual Framework of Prodrug Design in Pharmaceutical Sciences

Prodrugs are a class of pharmacologically inert compounds that undergo a chemical or enzymatic transformation within the body to release the active parent drug. This concept, first introduced by Albert in 1958, has become a cornerstone of modern pharmaceutical research. ijnrd.orgresearchgate.net The fundamental goal of prodrug design is to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule that may limit its clinical utility. researchgate.netijpcbs.com

Rationale for Esterification in Active Pharmaceutical Ingredient Derivatization

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a prevalent and highly effective strategy in prodrug design. ijnrd.org This chemical modification is frequently used to mask polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) on a parent drug. The addition of an ester moiety can significantly alter the drug's properties.

A primary rationale for esterification is to increase the lipophilicity (fat solubility) of a drug, which can enhance its ability to permeate biological membranes and improve oral absorption. ijpcbs.comprimescholars.com Conversely, certain ester modifications, such as creating a phosphate (B84403) ester, can increase water solubility for intravenous formulations. wikipedia.org Another key application is taste-masking. Many APIs are intensely bitter, which is a significant hurdle for patient compliance, especially in liquid formulations for pediatrics. Ester prodrugs are often tasteless, as seen with chloramphenicol (B1208) palmitate and clindamycin (B1669177) palmitate. orientjchem.org The success of this approach relies on the ubiquitous presence of esterase enzymes in the body—particularly in the gastrointestinal tract, liver, and blood—which efficiently hydrolyze the ester bond to regenerate the active parent drug. primescholars.comgoogle.com

Overview of Clindamycin as a Parent Compound and its Derivatization Strategy

Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468), a natural product of the actinobacterium Streptomyces lincolnensis. wikipedia.orgresearchgate.net It was developed via a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin, a modification that enhances its antibacterial potency. wikipedia.orgwikipedia.org Clindamycin belongs to the lincosamide class and functions by inhibiting bacterial protein synthesis. wikipedia.orgwikipedia.org It binds to the 50S subunit of the bacterial ribosome, interfering with peptide chain elongation. researchgate.netpatsnap.comnih.gov

Despite its effectiveness, the parent compound, often formulated as clindamycin hydrochloride, has a notably bitter taste. patsnap.com This characteristic poses a significant challenge for oral administration, particularly for pediatric patients who require liquid formulations. patsnap.compatsnap.com This undesirable organoleptic property made clindamycin an ideal candidate for a prodrug derivatization strategy aimed at improving palatability and patient compliance. ijpsjournal.compatsnap.com

Contextualizing Clindamycin 3-Palmitate within Prodrug Design Principles

This compound hydrochloride is a water-soluble salt of the palmitate ester of clindamycin. nih.govfda.gov It exemplifies a successful application of prodrug principles to solve a specific formulation problem. patsnap.com In this compound, the hydroxyl group at the 2-position of the clindamycin molecule is esterified with palmitic acid, a 16-carbon saturated fatty acid. nih.govfda.gov

This derivatization achieves the following key objectives of prodrug design:

Taste Masking : The primary purpose of creating the palmitate ester is to mask the intense bitterness of the parent clindamycin, making the oral pediatric formulation more palatable. patsnap.compatsnap.com

Pharmacological Inactivity : The ester prodrug, clindamycin palmitate, is inactive in vitro. google.comnih.govnih.gov It has no significant antibacterial activity until the ester bond is broken. google.compatsnap.com

In Vivo Bioconversion : After oral administration, clindamycin palmitate is rapidly hydrolyzed by esterase enzymes in the gastrointestinal tract. patsnap.comnih.govcaymanchem.com This enzymatic cleavage releases the antibacterially active clindamycin, which is then absorbed into the systemic circulation to exert its therapeutic effect. nih.govpatsnap.comnih.gov

Blood level studies have shown that after oral administration, clindamycin palmitate is hydrolyzed so rapidly that peak serum levels of active clindamycin are reached at the same time as when clindamycin hydrochloride is administered. fda.govnih.gov This efficient conversion makes this compound a highly effective and patient-friendly delivery system for the parent antibiotic.

Interactive Data Tables

Table 1: Comparison of Clindamycin and its Palmitate Prodrug

| Attribute | Clindamycin (Parent Compound) | This compound (Prodrug) | Prodrug Rationale |

|---|---|---|---|

| Form | Active Drug | Inactive Prodrug | To temporarily inactivate the drug until it is in a position to be absorbed. |

| Taste | Bitter | Tasteless | To improve palatability and patient compliance, especially for pediatric oral solutions. patsnap.compatsnap.com |

| Primary Formulation | Capsules, Injection | Oral Suspension (for reconstitution) | To provide a suitable liquid dosage form for patients unable to swallow solid pills. patsnap.com |

| Mechanism of Action | Binds to 50S ribosomal subunit, inhibiting protein synthesis. wikipedia.orgpatsnap.com | Must first be hydrolyzed in vivo to active clindamycin. patsnap.comnih.gov | To ensure the active form is released after administration. |

| Absorption | Absorbed directly. | Undergoes rapid in vivo hydrolysis in the GI tract, releasing active clindamycin for absorption. nih.govpatsnap.com | To overcome the taste barrier prior to absorption. |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 wikipedia.orgtaylorfrancis.com |

| This compound Hydrochloride | C₃₄H₆₄Cl₂N₂O₆S | 699.9 caymanchem.com |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 |

| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 wikipedia.orgtaylorfrancis.com |

Structure

2D Structure

Properties

Molecular Formula |

C34H63ClN2O6S |

|---|---|

Molecular Weight |

663.4 g/mol |

IUPAC Name |

[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |

InChI Key |

ZGCNMHQDCCSXMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization

The synthesis of clindamycin (B1669177) 3-palmitate primarily involves the esterification of clindamycin with palmitic acid or its derivatives. Achieving regioselectivity is a key challenge in this process.

Regioselective Esterification Reactions and Optimization

To improve efficiency and yield, enzymatic synthesis has been explored as a one-step, highly regioselective alternative. The use of immobilized Candida antarctica lipase (B570770) B (Novozym 435) has demonstrated high conversion rates (over 90%) and regioselectivity for the 2-hydroxyl group of clindamycin. acs.orgacs.orgresearchgate.net However, clindamycin 3-palmitate is often identified as an impurity in the synthesis of the 2-palmitate isomer. nih.govresearchgate.net

Optimization of the enzymatic reaction involves considering various parameters:

| Parameter | Optimal Condition |

| Enzyme | Novozym 435 |

| Solvent | Toluene |

| Acyl Donor | Vinyl palmitate |

| Temperature | 40°C |

| Reaction Time | 12 hours |

This table presents optimized conditions for the enzymatic synthesis of clindamycin 2-palmitate, a process in which this compound is a known impurity. acs.org

Purification Techniques for Esterified Products

Following synthesis, purification of the esterified product is crucial to remove unreacted starting materials, byproducts, and other impurities. Reverse-phase high-performance liquid chromatography (HPLC) is a widely used technique for the separation and isolation of clindamycin esters from crude reaction mixtures and enriched mother liquors. nih.govresearchgate.net Nanofiltration has also been investigated as a method for the purification and concentration of clindamycin phosphate (B84403), a related derivative, suggesting its potential applicability in downstream processing of clindamycin esters. researchgate.net Another patented method for purifying clindamycin phosphate involves a reverse micelle extraction system, which reduces the use of organic solvents. google.comwipo.int

Characterization of Synthetic Intermediates

The characterization of synthetic intermediates is essential for ensuring the desired reaction pathway and the purity of the final product. For instance, in the chemical synthesis of clindamycin palmitate, the intermediate 3,4-O-isopropylidene-clindamycin is a key compound. google.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of these intermediates. google.com For example, the formation of 3,4-O-isopropylidene-clindamycin can be confirmed by specific signals in its ¹H and ¹³C NMR spectra. google.com

Spectroscopic and Chromatographic Methods for Structural Confirmation

A combination of spectroscopic and chromatographic techniques is used for the definitive structural confirmation of this compound and to distinguish it from its isomers and other related impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. nih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry. In the ¹H NMR spectrum, specific signals can be assigned to the protons of the palmitate chain, the sugar moiety, and the pyrrolidine (B122466) ring. rsc.org Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon of the ester group and the carbons of the clindamycin and palmitate moieties. rsc.org These spectral data are crucial for confirming the position of the palmitate ester at the 3-hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is instrumental in determining the molecular weight of this compound and identifying related impurities. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for this analysis. researchgate.net The positive ESI-MS/MS spectrum of clindamycin and its derivatives shows characteristic fragmentation patterns, including neutral losses of water (H₂O), hydrogen chloride (HCl), and methanethiol (B179389) (CH₃SH), which aid in their identification. researchgate.net The molecular ion peak of clindamycin palmitate is observed at m/z 663.4. rsc.org

Infrared (IR) Spectroscopy

When analyzing this compound, the IR spectrum is compared with the spectra of the parent clindamycin molecule and the primary Clindamycin 2-Palmitate isomer. Key spectral features would include the presence of the ester carbonyl (C=O) stretching band, confirming the addition of the palmitate group, alongside the characteristic absorptions associated with the clindamycin backbone. The differentiation between the 3-isomer and the 2-isomer would rely on subtle shifts in the fingerprint region of the spectrum, resulting from the different positioning of the ester linkage. While it is confirmed that spectral data including IR is used for the structural elucidation of this impurity, specific peak data is not detailed in the available literature. nih.gov However, IR spectroscopy remains a standard tool for confirming the chemical structure of the compound during its characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for the purity assessment of Clindamycin Palmitate Hydrochloride and for the detection, separation, and quantification of its impurities, including the this compound isomer. nih.govnih.gov Various HPLC methods have been developed to ensure the effective separation of the main compound from its closely related process impurities. nih.govresearchgate.net

One established method involves an isocratic reverse-phase HPLC system with a Refractive Index (RI) detector, which successfully detected twelve different impurities, including the 3-isomer. nih.gov Other validated methods utilize different column and detector combinations to achieve separation and quantification. scirp.orgresearchgate.netresearchgate.net For instance, a simple and efficient isocratic reversed-phase HPLC method employs a cyano column with UV detection at 210 nm. scirp.orgresearchgate.net Another method uses an XTerra RP18 column with a mobile phase consisting of a triethylamine (B128534) solution in a water/methanol (B129727) mixture, also with UV detection. researchgate.net The ability of these methods to separate the 3-isomer from the main 2-palmitate peak is critical for the quality control of the bulk drug substance. nih.govwho.int

Table 1: HPLC Methods for Clindamycin Palmitate Purity Assessment

| Stationary Phase (Column) | Mobile Phase | Detector | Flow Rate | Reference |

|---|---|---|---|---|

| C18 Reversed-Phase | Hydroalcoholic solution with dioctyl sodium sulfosuccinate (B1259242) or EDTA | Refractive Index (RI) | Not Specified | nih.gov |

| Phenomenex Zorbax (Luna) Cyano (150 x 4.6 mm, 5 µm) | Potassium phosphate buffer (5 mM, pH 3.0) - Acetonitrile - Tetrahydrofuran (B95107) (20:75:5, v/v/v) | UV at 210 nm | 1.0 mL/min | scirp.orgresearchgate.net |

| XTerra RP18 (250 mm x 4.6 mm, 5 µm) | 0.5% Triethylamine in Water:Methanol (1:9, v/v), pH 5.0 with orthophosphoric acid | UV at 210 nm | 1.5 mL/min | researchgate.net |

X-Ray Diffraction (XRD) Analysis

X-Ray Diffraction (XRD) is a powerful technique for analyzing the solid-state properties of pharmaceutical compounds by determining their crystal structure. In the context of clindamycin and its derivatives, powder XRD has been used to investigate the crystallinity of materials like Clindamycin Palmitate Hydrochloride. biosynth.com Such studies can reveal whether a compound exists in a crystalline or amorphous state, which has significant implications for its physical properties. biosynth.com

For impurities, obtaining a pure sample that can be crystallized is a prerequisite for analysis by single-crystal X-ray diffractometry, which provides unambiguous structural confirmation. conicet.gov.ar While XRD is noted as a fundamental technique for distinguishing polymorphic forms and characterizing the solid state of active pharmaceutical ingredients, specific X-ray diffraction data for the this compound isomer is not available in the cited literature. who.int The application of XRD would be to definitively characterize the three-dimensional atomic arrangement of the 3-isomer if a sufficient quantity of the pure, crystalline substance were isolated. conicet.gov.ar

Prodrug Activation: Enzymatic Hydrolysis Mechanisms

Role of Esterases in Bioconversion of Clindamycin (B1669177) 3-Palmitate

The hydrolysis of the palmitate ester to release active clindamycin is a critical step for the drug's efficacy. nih.govnih.gov This bioconversion is catalyzed by hydrolytic enzymes found in various tissues, including the gastrointestinal tract, liver, kidneys, and plasma. uoalfarahidi.edu.iq These enzymes, broadly classified as esterases, are responsible for cleaving the ester linkage of the prodrug. mdpi.comresearchgate.net The efficiency of this enzymatic hydrolysis ensures that peak serum concentrations of active clindamycin are reached promptly. nih.govfda.gov While the process is generally rapid, the rate can be influenced by inter-species differences in esterase activity. pharmasm.com

The hydrolysis of ester-containing prodrugs is generally not attributed to a single enzyme but rather to a variety of non-specific esterases. uoalfarahidi.edu.iq Several classes of esterases are known to be involved in the biotransformation of such prodrugs. These include:

Carboxylesterases (CES) : Found in high concentrations in tissues like the liver, small intestine, and lungs, they are a major class of enzymes responsible for the hydrolysis of a wide range of ester and amide drugs. researchgate.netoaepublish.com

Cholinesterases : This class includes acetylcholinesterase and butyrylcholinesterase (or pseudocholinesterase), which are present in plasma and various tissues and can hydrolyze ester prodrugs. uoalfarahidi.edu.iqresearchgate.netnih.gov

Arylesterases and other non-specific esterases : These enzymes, found in the cornea and other tissues, also contribute to the hydrolysis of ester bonds. researchgate.netnih.gov

While direct studies pinpointing the exact esterase subclasses responsible for Clindamycin 3-Palmitate hydrolysis are not extensively detailed in the literature, the activation is understood to be carried out by these ubiquitous enzyme families. nih.gov Research on other ester prodrugs has shown that multiple esterase types, including cholinesterases and carboxylesterases, are involved in their activation. nih.gov

Esterases often exhibit broad and overlapping substrate specificity, allowing them to act on a variety of chemical structures. pharmasm.comnih.gov The affinity of an esterase for its substrate is determined by the structural characteristics of both the enzyme's active site and the substrate molecule. nih.gov The long, lipophilic C16 carbon chain of the palmitate moiety in this compound is designed to interact with the hydrophobic pockets within the active sites of esterases, which can facilitate binding and subsequent hydrolysis. researchgate.net

However, the relationship between the alkyl chain length of an ester and the rate of hydrolysis can be complex. Some kinetic studies on esterase activity have shown that catalytic hydrolysis is faster for substrates with shorter alkyl chains. researchgate.net For instance, one study demonstrated a hydrolysis rate order of C4 >> C8 > C12 >> C16 for p-nitrophenyl alkyl esters, suggesting that very long chains like palmitate might be cleaved more slowly by certain enzymes. researchgate.net Conversely, other research suggests that increasing the alkyl chain length can improve binding to the hydrophobic pocket of carboxylesterases, potentially enhancing cleavage, provided there is no steric hindrance. researchgate.net The structural features of the enzyme's substrate-binding pocket, such as the presence of specific aromatic amino acid residues, can create steric hindrance that alters substrate specificity and restricts the size of the ester substrates that can be accommodated. nih.gov

Kinetic Studies of this compound Hydrolysis

Kinetic studies are essential for quantifying the rate and efficiency of the enzymatic hydrolysis of this compound. Such studies analyze how factors like substrate concentration, temperature, and pH affect the speed of the conversion of the prodrug to its active form. jst.go.jp While specific kinetic data for this compound is not widely published, the principles of enzyme kinetics provide a framework for understanding this process.

The efficiency of an enzyme-catalyzed reaction, such as the hydrolysis of this compound, is described by key kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). bu.edunih.gov These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.net

| Parameter | Description | Significance for Prodrug Activation |

| Vmax (Maximum Velocity) | The maximum rate at which the enzyme can catalyze the reaction when it is fully saturated with the substrate (this compound). nih.gov | Represents the fastest possible rate of clindamycin release under specific conditions. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. bu.edu | An inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity, meaning the enzyme can efficiently hydrolyze the prodrug even at low concentrations. |

| kcat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. frontiersin.org | A measure of the intrinsic catalytic efficiency of the enzyme. |

| kcat/Km (Catalytic Efficiency) | The ratio of kcat to Km, considered a measure of the enzyme's overall ability to convert substrate to product. frontiersin.org | Reflects how efficiently the enzyme captures and converts the prodrug at low concentrations. |

The rate of enzymatic hydrolysis is highly sensitive to environmental conditions, particularly pH and temperature. nih.govwsu.edu Like most enzymes, esterases have an optimal pH and temperature range at which their catalytic activity is highest.

Influence of pH : Esterase activity is typically optimal near physiological pH, which is around 7.4. researchgate.net For clindamycin itself, maximum chemical stability is observed at pH 4, with reasonable stability in the pH range of 1 to 6.5. pharmacylibrary.com However, enzymatic hydrolysis follows different rules. Studies on other enzymes show optimal activity at specific pH values, for example, pH 6.8 for certain bacterial lipases or pH 7.5 for other esterases. frontiersin.orgasm.org Significant deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the enzyme's active site or even cause denaturation, resulting in a sharp decrease in hydrolytic activity. oaepublish.com

Influence of Temperature : Increasing the temperature generally increases the rate of an enzymatic reaction up to an optimum point. For example, studies on the hydrolysis of other antibiotics showed that a 10°C rise in temperature could increase the hydrolysis rate by 2.5 to 3.9 times. nih.govwsu.edu However, beyond the optimal temperature (which for one bacterial esterase was 30°C and for another was 45°C), the enzyme's structure begins to break down, a process known as thermal denaturation, leading to a rapid loss of activity. frontiersin.orgasm.org For this reason, reconstituted solutions of this compound are recommended to be stored at room temperature, as refrigeration can cause thickening. pharmacylibrary.com

The activity of esterases responsible for hydrolyzing this compound can be modulated by various molecules that act as inhibitors or activators.

Inhibition : Enzyme inhibitors reduce the rate of enzymatic reactions. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. bu.edu In competitive inhibition, a molecule structurally similar to the substrate competes for the same active site on the enzyme. nih.gov Studies on the hydrolysis of another prodrug, dipivefrin, showed that it was competitively inhibited by substrates of cholinesterase, indicating it competes for the enzyme's active site. nih.gov Irreversible inhibitors often form strong covalent bonds with the enzyme. For example, the activity of one novel esterase was significantly inhibited by phenylmethylsulfonyl fluoride, a reagent that modifies the crucial serine residue in the active site. frontiersin.org

Activation : Enzyme activators are molecules that increase the catalytic activity of an enzyme. For instance, the activity of a novel esterase from an Antarctic bacterium was found to be enhanced threefold in the presence of thiol reagents such as dithiol threitol (DTT). frontiersin.org The same study showed that metal-chelating agents had no effect, indicating that the enzyme is not a metalloenzyme. frontiersin.org Understanding these profiles is crucial for predicting potential interactions that could affect the activation rate of the prodrug in vivo.

In Vitro Models for Bioconversion Pathway Elucidation

The activation of the prodrug this compound into its pharmacologically active form, clindamycin, is a critical step that has been investigated using various in vitro models. These models are essential for understanding the enzymatic mechanisms and kinetics of the hydrolysis reaction, providing insights into the bioconversion process before human studies are conducted.

Use of Cellular Extracts and Microsomes for Hydrolysis Studies

Cellular extracts and microsomal fractions derived from tissues rich in metabolic enzymes, such as the liver and intestine, are standard tools for studying the bioconversion of prodrugs like this compound. patsnap.com These in vitro systems contain the necessary enzymatic machinery to simulate the metabolic processes that occur in the body. nih.govnih.gov

The bioconversion of clindamycin palmitate is understood to be a multi-step process. The initial and rate-limiting step is the hydrolysis of the palmitate ester bond to release the active clindamycin. This reaction is catalyzed by hydrolytic enzymes, specifically carboxylesterases (CEs), which are abundant in the liver and intestines. nih.govnih.govmdpi.com Human carboxylesterases, such as hCE1 (predominantly in the liver) and hCE2 (high in the intestine), are responsible for cleaving ester bonds in a variety of prodrugs. nih.govnih.gov

Once the active clindamycin is released, it can undergo further metabolism. Studies using human liver and intestinal microsomes have shown that clindamycin is subsequently metabolized by Cytochrome P450 enzymes. regionvasterbotten.senih.govpfizer.comnih.gov Specifically, CYP3A4 is the predominant enzyme, with a minor contribution from CYP3A5, that oxidizes clindamycin to its major metabolites, clindamycin sulfoxide (B87167), and the minor metabolite, N-desmethylclindamycin. regionvasterbotten.senih.govpfizer.com

The use of these microsomal models allows researchers to identify the specific enzymes involved, study the correlation between enzyme activity and metabolite formation, and investigate potential drug-drug interactions. nih.govnih.gov For instance, the inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been shown to markedly decrease the formation of clindamycin sulfoxide in vitro, confirming the enzyme's primary role in the post-hydrolysis metabolism of clindamycin. nih.govnih.gov

Table 1: Key Enzymes in the In Vitro Bioconversion of this compound

| Enzyme Family | Specific Enzyme(s) | Primary Location (In Vitro System) | Function in Bioconversion Pathway |

|---|---|---|---|

| Carboxylesterase (CE) | hCE1, hCE2 | Liver & Intestinal Extracts/Microsomes | Hydrolysis of the palmitate ester bond to release active clindamycin. nih.govnih.govmdpi.com |

Simulation of Physiological Environments for Hydrolysis Kinetics

To understand the rate and extent of this compound hydrolysis before absorption, researchers utilize simulated physiological environments that mimic the conditions of the gastrointestinal (GI) tract. researchgate.netopenmedicinalchemistryjournal.com The activation of the prodrug is dependent on its hydrolysis within the GI tract, as the ester form cannot be absorbed. nih.gov These simulations are crucial for predicting the prodrug's behavior and bioavailability.

Studies on other ester prodrugs have demonstrated that they exhibit differential stability depending on the pH and enzymatic composition of the simulated fluid. openmedicinalchemistryjournal.com Clindamycin palmitate is expected to be relatively stable in the highly acidic environment of the stomach (simulated gastric fluid), which has a low pH but lacks significant esterase activity. openmedicinalchemistryjournal.combsmi.uz This stability prevents premature release of the active drug.

Conversely, upon entering the small intestine, the prodrug encounters a near-neutral pH and a high concentration of enzymes, including carboxylesterases, secreted by the intestinal wall and pancreas. nih.govnih.govbsmi.uz In vitro models of this environment, such as Simulated Intestinal Fluid (SIF), are used to measure the rate of hydrolysis. SIF is often prepared with a pH between 6.8 and 7.5 and may be supplemented with pancreatic enzymes (pancreatin) or specific carboxylesterases to closely mimic in vivo conditions. openmedicinalchemistryjournal.comcore.ac.uk Kinetic studies in these environments typically show rapid hydrolysis of the ester prodrug, leading to the release of active clindamycin available for absorption. nih.govpfizer.commedcentral.com

The composition of these simulated fluids is critical for accurate kinetic modeling and can be adjusted to represent either fasted or fed states, as the presence of food can alter gastric emptying time and intestinal enzyme activity. researchgate.net

Table 2: Characteristics of Simulated Physiological Environments for Hydrolysis Studies

| Simulated Environment | Typical pH Range | Key Enzymes Present | Expected Hydrolysis Kinetics of Clindamycin Palmitate |

|---|---|---|---|

| Simulated Gastric Fluid (SGF) | 1.2 - 3.5 | Pepsin | Low to negligible hydrolysis; prodrug remains largely intact. openmedicinalchemistryjournal.combsmi.uz |

| Simulated Intestinal Fluid (SIF) - Fasted State | 6.5 - 7.0 | Pancreatin, Carboxylesterases | Rapid enzymatic hydrolysis, leading to the release of active clindamycin. nih.govnih.govcore.ac.uk |

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are central to the analysis of Clindamycin (B1669177) 3-Palmitate, providing the necessary resolution to separate it from its impurities and related compounds.

Liquid Chromatography (LC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assay of Clindamycin Palmitate Hydrochloride. researchgate.netnih.gov Method development often focuses on optimizing parameters to achieve a simple, efficient, and robust separation.

A common approach involves reversed-phase HPLC. scirp.orgresearchgate.net For instance, a validated isocratic method utilizes a cyano column with a mobile phase composed of potassium phosphate (B84403) buffer, acetonitrile, and tetrahydrofuran (B95107) (20:75:5, v/v/v) at a pH of 3.0. scirp.orgscirp.org This acidic pH is chosen due to the hydrophobic nature of the palmitate chain and the basic character of clindamycin, facilitating its elution from the reversed-phase column. scirp.orgscirp.org Detection is typically performed using a UV detector at 210 nm. scirp.orgscirp.org

Method validation is performed according to established guidelines, such as those from the United States Pharmacopeia (USP), and includes evaluation of linearity, range, accuracy, precision, specificity, and robustness. scirp.orginnovareacademics.in A validated method demonstrated excellent linearity over a concentration range of 15-500 µg/mL with a correlation coefficient (r²) of ≥ 0.999. scirp.orgscirp.org Accuracy is typically established across a range of concentrations, with recoveries often falling within 92.0% to 103.8%. scirp.orgscirp.org Precision is assessed by determining the relative standard deviation (RSD), which is generally found to be low (e.g., 0.67% - 1.52%). scirp.orgscirp.org

Specificity is a crucial validation parameter, ensuring that the method can accurately measure the analyte in the presence of impurities, degradation products, and excipients. scirp.org This is often demonstrated by achieving adequate resolution between Clindamycin Palmitate Hydrochloride and its potential impurities, such as lincomycin (B1675468) and clindamycin hydrochloride. scirp.org

Below is an interactive table summarizing typical parameters for a validated HPLC method for Clindamycin Palmitate Hydrochloride:

Table 1: HPLC Method Parameters for Clindamycin Palmitate Hydrochloride Analysis

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna cyano (150 × 4.6 mm, 5 µm) |

| Mobile Phase | 5 mM KH2PO4 (pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 30 µL |

| Column Temperature | 25°C |

| Linearity Range | 15 - 500 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Gas Chromatography (GC) Applications

Gas chromatography (GC) has also been historically used for the assay of Clindamycin Palmitate Hydrochloride. The United States Pharmacopeia (USP) has described a GC method for its determination. pharmacopeia.cnresearchgate.net This method typically involves a packed column (e.g., 1% phase G36 on support S1AB) with a flame-ionization detector (FID). pharmacopeia.cn The column and detector are maintained at high temperatures, around 290°C and 320°C, respectively, with helium as the carrier gas. pharmacopeia.cn

The procedure involves a derivatization step where the sample is treated with pyridine (B92270) and acetic anhydride (B1165640) before injection into the chromatograph. pharmacopeia.cn An internal standard, such as cholesteryl benzoate (B1203000), is used for quantification. pharmacopeia.cn The elution order in a typical GC system is cholesteryl benzoate followed by clindamycin palmitate. pharmacopeia.cn

Coupled Techniques (e.g., LC-MS/MS) for Advanced Analysis

For more advanced and sensitive analysis, particularly for impurity identification and quantification in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. nih.govresearchgate.netxml-journal.net This technique combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS methods are invaluable for identifying and characterizing impurities, even at very low levels. researchgate.netnih.gov In a typical setup, the analyte and an internal standard are separated on a C18 column and detected by electrospray ionization (ESI) in positive ion mode. xml-journal.netnih.gov Multiple reaction monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.netxml-journal.net For clindamycin, a common MRM transition is m/z 425.2→126.3. xml-journal.net LC-MS/MS methods can achieve very low limits of quantitation, making them suitable for bioanalytical studies. xml-journal.net

Spectrophotometric Approaches for Assay Development

Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of clindamycin, although they may lack the specificity of chromatographic techniques. nih.govnih.gov These methods are often based on color-forming reactions. nih.gov

One such method involves the reaction of clindamycin with potassium iodide and potassium iodate (B108269) in an aqueous medium. This reaction produces tri-iodide ions (I₃⁻), which have a distinct yellow color and can be measured spectrophotometrically at a wavelength of 350 nm. nih.gov The rate of this reaction can be followed over time, allowing for kinetic spectrophotometric determination. nih.gov Both initial rate and fixed-time methods can be used to construct calibration graphs, which are typically linear over a specific concentration range. nih.gov

Another approach utilizes derivative spectrophotometry to resolve overlapping spectra in mixtures, allowing for the simultaneous determination of clindamycin with other compounds. nih.gov For instance, the first and second derivative signals of clindamycin phosphate can be measured at specific wavelengths to quantify it in the presence of tretinoin. nih.gov

Impurity Profiling and Degradant Identification Methods

Ensuring the purity of Clindamycin 3-Palmitate is crucial for its quality. Impurity profiling involves the detection, identification, and quantification of any related substances or degradation products.

Detection and Characterization of Related Substances

HPLC is the primary technique for detecting and quantifying related substances in Clindamycin Palmitate Hydrochloride. nih.govingentaconnect.com Isocratic reverse-phase HPLC methods with UV or refractive index (RI) detection can separate a significant number of impurities. researchgate.netnih.gov

A comprehensive study identified and characterized twelve impurities in clindamycin palmitate hydrochloride using a combination of HPLC with an RI detector and LC-MS. researchgate.netnih.gov The impurities were found at levels ranging from 0.05% to 0.5%. researchgate.netnih.gov These impurities included starting materials and various related esters and isomers. nih.gov Preparative HPLC was used to isolate these impurities for structural elucidation by spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netnih.gov

Some of the identified impurities include:

Clindamycin palmitate sulphoxides (α- and β-isomers) researchgate.netnih.gov

Clindamycin laurate researchgate.netnih.gov

Lincomycin palmitate researchgate.netnih.gov

Clindamycin myristate researchgate.netnih.gov

Epiclindamycin palmitate researchgate.netnih.gov

Clindamycin palmitate 3-isomer researchgate.netnih.gov

Clindamycin pentadecanoate (B1260718) researchgate.netnih.gov

Clindamycin B-palmitate researchgate.netnih.gov

Clindamycin heptadecanoate researchgate.netnih.gov

Clindamycin stearate (B1226849) researchgate.netnih.gov

Forced degradation studies are also performed to identify potential degradation products that might form under stress conditions such as acid, base, oxidation, heat, and light. researchgate.net These studies are essential for developing stability-indicating methods. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Acetic anhydride |

| Acetonitrile |

| Cholesteryl benzoate |

| Clindamycin |

| This compound |

| Clindamycin B-palmitate |

| Clindamycin heptadecanoate |

| Clindamycin hydrochloride |

| Clindamycin laurate |

| Clindamycin myristate |

| Clindamycin Palmitate Hydrochloride |

| Clindamycin palmitate 3-isomer |

| Clindamycin palmitate sulphoxides |

| Clindamycin pentadecanoate |

| Clindamycin phosphate |

| Clindamycin stearate |

| Epiclindamycin palmitate |

| Helium |

| Lincomycin |

| Lincomycin palmitate |

| Potassium dihydrogen orthophosphate |

| Potassium iodate |

| Potassium iodide |

| Potassium phosphate |

| Pyridine |

| Tetrahydrofuran |

| Tretinoin |

Strategies for Isolation of Degradation Products

The purity of Clindamycin Palmitate Hydrochloride, the salt form of the prodrug, is crucial for its therapeutic efficacy. Degradation products and impurities can arise during synthesis or storage and must be isolated for structural elucidation and to ensure the quality of the final drug product. A common strategy for isolating these impurities involves preparative high-performance liquid chromatography (HPLC).

In one comprehensive study, twelve impurities were detected in clindamycin palmitate hydrochloride at levels ranging from 0.05% to 0.5% using isocratic reverse-phase HPLC with a refractive index (RI) detector. nih.gov The molecular weights of these impurities were initially determined using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net For the isolation of these impurities, which were present in crude samples and enriched mother liquors, reverse-phase preparative HPLC was employed. nih.govresearchgate.netresearchgate.net This technique allows for the separation and collection of individual impurities in sufficient quantities for further analysis.

Following isolation, the structures of the impurities were characterized using a combination of spectroscopic methods, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govconicet.gov.ar Among the identified impurities were compounds such as clindamycin palmitate sulphoxides, lincomycin palmitate, epiclindamycin palmitate, and the positional isomer, clindamycin palmitate 3-isomer. nih.govconicet.gov.arresearchgate.net Other related substances included esters with different fatty acids like laurate, myristate, pentadecanoate, and stearate, as well as clindamycin B-palmitate. nih.govresearchgate.net

The isolation process can also utilize column chromatography. For instance, a method has been described using a preparative scale chromatography column with neutral alumina (B75360) as the stationary phase and a mixture of chloroform (B151607) and methanol (B129727) as the eluent to purify clindamycin palmitate hydrochloride. google.com

Thermal Analysis Methods for Physicochemical Characterization

Thermal analysis techniques are instrumental in characterizing the solid-state properties of pharmaceutical compounds like this compound. These methods provide insights into the material's thermal stability, melting behavior, and polymorphism.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal properties of clindamycin and its derivatives. nih.gov

In a study involving clindamycin phosphate-loaded polylactide (PLA) implants, DSC was used to evaluate the drug-polymer interactions and the thermal stability of the components. nih.gov Samples were heated from 20°C to 250°C at a heating rate of 5°C/min. nih.gov The analysis of a physical mixture of clindamycin hydrochloride and a resin (IRP69) showed distinct thermal events corresponding to the individual components, while the DSC thermogram of the resinate complex showed the disappearance of the drug's melting peak, indicating the formation of a new entity. researchgate.net

DSC studies on clindamycin hydrochloride have shown a sharp endothermic peak corresponding to its melting point. For instance, one study reported a melting point of 85.6°C for a clindamycin-cyclamate salt. researchgate.net The melting point for Clindamycin Palmitate Hydrochloride is reported to be in the range of 168°C - 178°C. scirp.org The absence of the drug's characteristic melting peak in a formulation can indicate that the drug is molecularly dispersed or has interacted with other components, as was observed in clindamycin-loaded nanofibers. researchgate.net

| Sample | Heating Rate | Temperature Range | Observed Thermal Events | Reference |

|---|---|---|---|---|

| Clindamycin Phosphate-loaded PLA implants | 5°C/min | 20°C to 250°C | Evaluation of drug-polymer interaction and stability. | nih.gov |

| Clindamycin HCl, IRP69 resin, resinate complex | 10°C/min | 50°C to 250°C | Disappearance of drug melting peak in complex. | researchgate.net |

| Clindamycin-cyclamate salt | 10°C/min | Up to 300°C | Melting point at 85.6°C. | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.

TGA has been utilized to assess the thermal stability of clindamycin hydrochloride and its complexes. In one study, samples were heated from room temperature to 300°C at a rate of 10°C/min in a nitrogen atmosphere. researchgate.net The TGA curve for clindamycin hydrochloride showed significant weight loss in multiple stages, indicating decomposition. In contrast, a clindamycin-resin complex exhibited enhanced thermal stability compared to the pure drug. researchgate.net

Another study investigating clindamycin-loaded nanofibers also employed TGA to evaluate their thermal properties. researchgate.net The analysis helps to understand how the manufacturing process and the inclusion of the drug into a polymer matrix affect its degradation temperature. researchgate.net Nonisothermal kinetic analysis at elevated temperatures has also been used to assess the stability of clindamycin phosphate formulations, where data on drug concentration, temperature, and time are fitted to kinetic models to predict stability at room temperature. nih.gov

| Sample | Heating Rate | Temperature Range | Atmosphere | Key Findings | Reference |

|---|---|---|---|---|---|

| Clindamycin HCl, IRP69 resin, resinate complex | 10°C/min | Room temperature to 300°C | Nitrogen | Resinate complex showed enhanced thermal stability. | researchgate.net |

| Clindamycin-loaded nanofibers | Not specified | Not specified | Not specified | Assessed changes in degradation temperature due to processing. | researchgate.net |

| Clindamycin phosphate formulation | Linear heating | 70°C to 90°C (over 12 hr) | Not specified | Nonisothermal kinetic analysis to predict room temperature stability. | nih.gov |

Formulation Science and Stability Engineering

Degradation Pathways and Mechanisms of Clindamycin (B1669177) 3-Palmitate

Forced degradation studies are essential in elucidating the potential degradation pathways of a drug substance. researchgate.netresearchgate.net Such studies for clindamycin palmitate hydrochloride have been performed under various stress conditions, including acid, base, oxidation, heat, humidity, and light. researchgate.netresearchgate.net

Hydrolytic Degradation Kinetics and Pathways

Hydrolysis is a significant degradation pathway for clindamycin esters. Clindamycin itself can undergo hydrolytic decomposition, including the cleavage of the thioglycoside group at low pH and the hydrolysis of the 7-chloro group at a pH above 5. pharmacylibrary.com Amide hydrolysis is another noted reaction. pharmacylibrary.com

Forced degradation studies on clindamycin palmitate hydrochloride oral solution have demonstrated its susceptibility to both acidic and basic conditions. researchgate.net In one study, significant degradation was observed under both acidic (14.1% degradation) and basic (60.8% degradation) conditions. researchgate.net This indicates that the ester linkage of clindamycin 3-palmitate is prone to hydrolysis. The parent compound, clindamycin, exhibits maximum stability at pH 4, with reasonable stability over a pH range of 1 to 6.5. pharmacylibrary.com

The hydrolysis of clindamycin phosphate (B84403), a related ester, is catalyzed by enzymes like alkaline phosphatase, which cleaves the phosphate group to release the active clindamycin. While a different ester, this highlights the general susceptibility of clindamycin esters to hydrolysis.

Oxidative Degradation Studies and Mechanisms

Oxidative degradation is another potential pathway for the breakdown of this compound. Studies involving exposure to hydrogen peroxide have been conducted to assess this. researchgate.net One study on clindamycin palmitate hydrochloride oral solution showed some degradation in the presence of peroxide. researchgate.net However, another study indicated that clindamycin palmitate hydrochloride was stable under oxidative stress conditions. scirp.org This suggests that the susceptibility to oxidation may depend on the specific conditions and formulation. The formation of clindamycin palmitate sulphoxides (alpha- and beta-isomers) has been identified as an impurity, suggesting that oxidation at the sulfur atom is a possible degradation route. researchgate.net

Photolytic Degradation Investigations

The effect of light on the stability of this compound has also been investigated. researchgate.netresearchgate.net In a forced degradation study of a clindamycin palmitate hydrochloride oral solution, exposure to light resulted in some degradation. researchgate.net However, another study reported that clindamycin palmitate hydrochloride was stable under photolytic stress. scirp.org In contrast, studies on clindamycin phosphate have shown that it can be susceptible to photolytic degradation, with exposure to UV light for 7 days leading to breakdown. tsijournals.com The discrepancy in findings for the palmitate ester may be due to differences in experimental conditions or formulation excipients that could offer some photoprotection.

Influencing Factors on Compound Stability

The stability of this compound is not only dependent on its inherent chemical structure but is also significantly influenced by external factors.

Role of pH and Ionic Strength

As established in the hydrolytic degradation section, pH is a critical factor affecting the stability of this compound. The compound shows significant degradation in both acidic and basic environments due to the hydrolysis of the ester linkage. researchgate.net The aqueous solubility of clindamycin palmitate hydrochloride is also highly pH-dependent; it is practically insoluble at pH 7.4 (<0.0002 mg/mL) but increases to 0.238 mg/mL at around pH 4. scirp.orgresearchgate.net This pH-dependent solubility can, in turn, influence its degradation kinetics in aqueous formulations.

Ionic strength also plays a role in the stability and solubility of clindamycin palmitate hydrochloride. A high concentration of inorganic salts can significantly reduce its aqueous solubility. scirp.orgresearchgate.netresearchgate.net While direct studies on the effect of ionic strength on the degradation rate are limited, its impact on solubility suggests it is an important consideration in liquid formulations.

Impact of Temperature and Humidity

Temperature is a key factor that can accelerate the degradation of this compound. While one forced degradation study reported no degradation of clindamycin palmitate hydrochloride under thermal stress, this was likely under specific, controlled conditions. researchgate.net In general, elevated temperatures are expected to increase the rate of hydrolytic and other degradation reactions. For instance, studies on the related clindamycin phosphate have shown a decrease in concentration when stored at elevated temperatures of 30°C, 50°C, and 70°C. journal-jps.com

Humidity is another environmental factor that can impact the stability of solid forms of this compound. researchgate.net Exposure to high humidity can lead to the degradation of the compound. researchgate.net This is particularly relevant for the storage of the bulk drug substance and solid oral dosage forms.

Interactive Data Table: Forced Degradation of Clindamycin Palmitate Hydrochloride Oral Solution

The following table summarizes the results from a forced degradation study on a clindamycin palmitate hydrochloride oral solution, illustrating the percentage of degradation under various stress conditions.

| Degradation Condition | % Degradation |

| Acid | 14.1 |

| Base | 60.8 |

| Peroxide | Data not specified |

| Photolytic | Data not specified |

| Thermal | 0.0 |

| Humidity | Data not specified |

Data sourced from a study by Ch. B. V. N. Raju et al. (2021). researchgate.net

Excipient Compatibility Studies in Formulations

The development of a stable and effective pharmaceutical dosage form for this compound necessitates rigorous evaluation of its compatibility with various excipients. Excipients are essential for facilitating the manufacturing process, ensuring stability, and optimizing the delivery of the active pharmaceutical ingredient (API). sjf.edu Compatibility studies are crucial for identifying potential physical or chemical interactions between the drug and the excipients that could compromise the quality, stability, and bioavailability of the final product. sjf.eduresearchgate.net

Several analytical techniques are employed to screen for drug-excipient incompatibilities. Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are frequently used. sjf.eduresearchgate.net DSC analysis can reveal changes in the thermal behavior of the drug when mixed with an excipient, such as shifts in melting points, which may indicate an interaction. researchgate.net For instance, DSC studies on clindamycin have investigated its compatibility with excipients like palmitic acid, stearic acid, stearyl alcohol, and polyethylene (B3416737) glycol (PEG) 20,000. researchgate.net HSM can complement DSC by visually confirming whether thermal events are due to dissolution of the drug in the molten excipient rather than a destabilizing solid-state interaction. researchgate.net

Spectroscopic methods, particularly Fourier-Transform Infrared Spectroscopy (FT-IR), are also vital. FT-IR analysis can detect changes in the characteristic spectral bands of this compound when mixed with an excipient, indicating the formation of new chemical bonds or the alteration of existing ones. researchgate.netresearchgate.net

Studies have explored the compatibility of clindamycin and its derivatives with a range of common pharmaceutical excipients.

| Excipient Category | Example Excipients Studied | Compatibility Findings | Analytical Technique(s) | Reference(s) |

| Fillers/Binders | Lactose Monohydrate | Generally found to be compatible in a dry state. researchgate.net | DSC, FT-IR | researchgate.net |

| Lubricants | Magnesium Stearate (B1226849) | Found to be compatible, though manipulation can induce polymorphic changes in the excipient. Potential for degradation in the presence of both magnesium stearate and water under accelerated conditions. researchgate.net | DSC, HSM | researchgate.net |

| Polymers | Chitosan, Sodium Alginate | A study on clindamycin HCl showed compatibility with these natural polymers, which are often used for controlled-release formulations. nih.gov | UV-Spectrophotometry | nih.gov |

| Disintegrants | Sodium Carboxymethyl Starch, Croscarmellose Sodium | Included in formulations of clindamycin palmitate hydrochloride dispersible tablets, suggesting compatibility. google.com | Formulation Data | google.com |

| Surfactants/Solubilizers | Poloxamer, Pluronic F-68 | Used in granule and nanostructured lipid carrier formulations, respectively, indicating compatibility. researchgate.netgoogle.com | Formulation Data | researchgate.netgoogle.com |

In the development of a clindamycin palmitate hydrochloride dispersible tablet, excipients such as low-substituted hydroxypropyl cellulose, lactose, sodium carboxymethyl starch, croscarmellose sodium, and poloxamer were successfully incorporated, indicating their compatibility in this solid dosage form. google.com Similarly, for advanced delivery systems, compatibility of clindamycin phosphate has been confirmed with lipids like stearic acid and oleic acid for the formulation of nanostructured lipid carriers. researchgate.net

Stabilization Strategies and Advanced Formulation Approaches (Focus on Chemical Stability and Controlled Release Mechanism)

Ensuring the chemical stability of this compound in a formulation is paramount for its therapeutic efficacy. Strategies range from chemical modification of the parent drug to the incorporation of stabilizing agents and the development of advanced controlled-release delivery systems.

Chemical Modification for Enhanced Stability

This compound is itself a product of chemical modification. It is the 3-palmitate ester of the parent antibiotic, clindamycin. pfizer.comsimsonpharma.com This esterification serves as a prodrug strategy. patsnap.com The palmitate ester is inactive in vitro but is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the antibacterially active clindamycin. patsnap.comnih.govresearchgate.net This chemical modification was designed primarily to mask the intensely bitter taste of clindamycin, thereby improving palatability and patient compliance, especially in pediatric oral solutions. patsnap.com

While taste-masking is a key benefit, the ester form also influences the compound's physicochemical properties. This compound Hydrochloride is a water-soluble salt of the lipidic ester. pfizer.com The parent drug, clindamycin, is susceptible to hydrolysis, particularly at low pH (affecting the thioglycoside group) and at pH values above 5 (affecting the 7-chloro group), with maximum stability observed around pH 4. pharmacylibrary.com The creation of the palmitate ester is a strategic chemical modification that facilitates formulation, particularly for oral suspensions, while relying on rapid in vivo hydrolysis for therapeutic activity. pfizer.comnih.gov

Incorporation of Antioxidants and Chelating Agents

Pharmaceutical products can be susceptible to oxidative degradation, which can be catalyzed by factors like light, heat, and the presence of trace metal ions. nih.gov This degradation can lead to a loss of potency and the formation of impurities. To enhance the shelf-life and maintain the integrity of formulations, antioxidants and chelating agents are often incorporated. nih.gov

Antioxidants function by inhibiting oxidation, often by acting as free radical scavengers or reducing agents. google.com.pg For topical and other formulations containing clindamycin derivatives, common antioxidants that may be included are:

Butylated Hydroxyanisole (BHA) google.com

Butylated Hydroxytoluene (BHT) google.com.pggoogle.comgoogle.com

Ascorbic Acid (Vitamin C) and its esters like Ascorbyl Palmitate google.com

Tocopherols (Vitamin E) google.com

Propyl Gallate google.com

Chelating agents contribute to stability by forming complexes with heavy metal ions (e.g., iron, copper) that might be present in the formulation, preventing them from catalyzing oxidative reactions. nih.gov Edetate salts, such as edetate disodium (B8443419) (EDTA), and citric acid are commonly used chelating agents in pharmaceutical preparations, including those designed for topical use. google.com The inclusion of these agents is a standard strategy to protect sensitive APIs like this compound from oxidative degradation pathways.

Research into Controlled Release Systems

Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of clindamycin by controlling its release rate and targeting its delivery to specific sites, such as the pilosebaceous units in the skin for acne treatment. mdpi.comnih.gov These systems aim to maintain an effective local concentration of the drug over an extended period, potentially improving patient compliance and reducing side effects. opendermatologyjournal.com

Liposomal Encapsulation Research

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. nih.govnih.gov Encapsulating clindamycin (or its phosphate/palmitate salts) in liposomes offers several advantages, including improved stability, controlled release, and enhanced skin penetration. nih.govgoogle.comresearchgate.net

Research has shown that liposomal formulations can significantly improve the therapeutic performance of clindamycin in treating acne vulgaris compared to conventional solutions. nih.gov Studies have investigated various liposomal compositions to optimize drug delivery. Key findings include:

Enhanced Efficacy: A double-blind clinical study concluded that a 1% liposome-encapsulated clindamycin solution was therapeutically superior to a conventional 1% clindamycin solution for acne treatment. nih.gov

Optimized Stability and Permeation: In a study using clindamycin phosphate, a molar ratio of 0.5 for cholesterol to phospholipid was found to be optimal for physicochemical properties like entrapment efficiency and vesicle stability. researchgate.net

Influence of Charge: The incorporation of a cationic charge carrier lipid (like DOTAP) into liposomes was shown to further improve the formulation's stability and enhance the skin permeation of clindamycin phosphate. researchgate.net The steady-state flux through mice skin from cationic liposomes was significantly higher (0.75 ± 0.01 µg/cm²/h) compared to a control solution (0.17 µg/cm²/h). researchgate.net

A patent for a Clindamycin Palmitate Hydrochloride liposome (B1194612) highlights its potential to improve the chemical stability of the drug in aqueous liquid formulations. google.com

Nanoparticle Delivery System Exploration

Nanoparticle-based systems, including polymeric nanoparticles and lipid nanoparticles, represent another major frontier in advanced drug delivery for clindamycin. mdpi.compharmtech.com These systems can be engineered for targeted delivery, particularly to follicular structures in the skin, which is highly relevant for acne therapy. nih.gov

Polymeric Nanoparticles: Research has focused on using biodegradable polymers to create nanoparticles that entrap clindamycin. A significant study developed and compared nanoparticles made from two different polymers:

| Polymer | Particle Diameter (nm) | Surface Charge (mV) | Drug Entrapment (%) | Key Finding | Reference |

| Chitosan | 362 ± 19 | +27.7 ± 0.9 | 42% | Enhanced targeted delivery to pilosebaceous units compared to a commercial formulation. nih.gov | nih.gov |

| Hyaluronic Acid | 417 ± 9 | -30.2 ± 2.7 | 48% | Showed increased deposition and significantly enhanced targeted delivery to pilosebaceous units (77% of penetrated drug). nih.gov | nih.gov |

Both nanoparticle types demonstrated a greater "targeting potential" to the pilosebaceous unit, especially under simulated oily skin conditions, making them promising carriers for topical acne treatment. nih.gov

Lipid Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have also been investigated for clindamycin delivery. researchgate.netmdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs composed of stearic acid have been developed for clindamycin delivery. In one study, incorporating dextrin (B1630399) sulfate (B86663) into the formulation was found to reduce the drug release rate by approximately 50%. mdpi.com

Nanostructured Lipid Carriers (NLCs): NLCs containing clindamycin phosphate have been formulated using a blend of a solid lipid (stearic acid) and a liquid lipid (oleic acid), with Pluronic F-68 as a surfactant. researchgate.net These NLCs were prepared using a high-pressure homogenization technique and subsequently incorporated into a gel base for topical application, demonstrating a viable approach for creating a controlled-release formulation. researchgate.net

Microencapsulation Studies

Microencapsulation is a prominent strategy in pharmaceutical formulation development, employed to envelop drug particles within a coating material. This process yields small, coated particles or microcapsules, which can offer a range of benefits from protecting the active pharmaceutical ingredient (API) to modifying its release characteristics. For Clindamycin Palmitate, a primary driver for microencapsulation research is the masking of its inherently unpleasant taste, which is a significant factor in patient compliance, particularly in pediatric formulations. google.comrjptonline.org The principle behind this approach is that only the soluble portion of a drug can be tasted; therefore, creating a physical barrier with a polymer coating can reduce the drug's solubility in saliva, effectively masking the bitter taste. ijprajournal.comjddtonline.info

Research into the microencapsulation of clindamycin and its derivatives has explored various techniques and coating materials. These methods include applying polymer coatings, complexation with ion-exchange resins, and granulation techniques. google.comrjptonline.org The selection of the coating polymer is critical and often involves materials like ethyl cellulose, gelatin, povidone, and various acrylics. rjptonline.org

One approach involves granulation, where the drug is mixed with excipients like polyhydric alcohols and then granulated to form discrete particles. google.comgoogle.com This method aims to improve the organoleptic properties of the final dosage form. google.com Another effective technique is complexation, where the drug molecule fits into the cavity of a complexing agent. jddtonline.info Ion-exchange resins (IER), for instance, have been successfully used. The drug-resin complex, or "resinate," is formed, which is tasteless and designed to break down in the gastrointestinal tract to release the active drug. ijnrd.orgresearchgate.net

Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polylactic acid (PLA) are also extensively studied for creating micro- and nanoparticles for drug delivery. nitrkl.ac.innih.gov Although much of the specific research focuses on clindamycin hydrochloride or phosphate, the methodologies, such as the solvent evaporation technique, are directly applicable to the palmitate ester. nih.gov These studies provide detailed characterization of the microparticles, including size, drug loading, and in vitro release profiles, which are crucial for ensuring the stability and efficacy of the formulation. researchgate.netnih.gov

The following tables present detailed findings from various microencapsulation studies.

Table 1: Research Findings on Polymer-Based Microencapsulation of Clindamycin

| Polymer System / Technique | Encapsulation Method | Key Research Findings | Reference |

|---|---|---|---|

| Polyhydric Alcohols (e.g., Polyethylene Glycol) | Granulation | Dry mixing clindamycin palmitate hydrochloride with polyhydric alcohols and other excipients, followed by granulation. This process was found to significantly improve the taste and odor of the clindamycin formulation. | google.comgoogle.com |

| PLA and PLGA | W/O/W Double Emulsion Solvent Evaporation | Clindamycin hydrochloride was encapsulated in PLA and PLGA nanoparticles. Particle size was found to be dependent on the initial drug concentration. The release from PLGA was slower and more sustained compared to PLA, with 50% of the drug released in 8 hours for PLGA versus 4 hours for PLA. | nih.gov |

| Ethyl Cellulose / PMMA | Solvent Removal | Used to encapsulate benzoyl peroxide, these microcapsules were formulated with clindamycin phosphate in an aqueous gel. The study demonstrated significantly increased stability of clindamycin in the presence of the microcapsules compared to commercial products where the drugs were not separated. | google.com |

| General Polymers (Ethyl cellulose, HPMC, etc.) | Air Suspension, Spray Drying, Pan Coating | These are established methods for applying a polymer film to drug particles. The coating acts as a physical barrier, reducing the drug's solubility in saliva to mask taste. Clindamycin palmitate ester is cited as a successful example of a prodrug approach combined with these techniques for taste improvement. | rjptonline.orgjddtonline.info |

Table 2: Detailed Findings of Clindamycin-Resin Complexation Study

| Parameter | Methodology | Results | Reference |

|---|---|---|---|

| Complexation Agent | Ion-Exchange Resin (Amberlite IRP69) | Clindamycin hydrochloride successfully formed a complex (resinate) with the resin via a simple aqueous binding method. | researchgate.net |

| Physicochemical Characterization | DSC, TGA, XPRD | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirmed the formation of a new solid-state entity with different thermal properties from the individual components. X-ray Powder Diffraction (XPRD) showed the drug was in an amorphous state within the complex. | researchgate.net |

| In Vitro Drug Release | USP Apparatus II (Paddle) | The resinate showed immediate-release characteristics in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Release in simulated saliva was found to be dependent on the volume of the medium, indicating successful taste masking as less drug is released in the small volume of saliva in the mouth. | researchgate.net |

| Stability | Short-term stability study | The clindamycin-resin complex was found to be chemically stable for up to 4 weeks at both 25°C and 40°C. | researchgate.net |

Molecular and Cellular Interactions in Vitro Preclinical Focus

In Vitro Cellular Uptake Mechanisms of Clindamycin (B1669177) 3-Palmitate

Specific in vitro studies detailing the cellular uptake mechanisms of the clindamycin 3-palmitate ester are not extensively documented. However, the uptake of its active form, clindamycin, has been investigated in human neutrophils. In these studies, it was observed that active clindamycin accumulates within neutrophils, reaching intracellular concentrations approximately 20 times higher than the extracellular concentration. nih.govnih.gov

The addition of a palmitate chain to the clindamycin molecule increases its lipophilicity. This chemical modification is a common strategy in prodrug design to potentially enhance passage across the lipid-rich cell membranes. While direct evidence is pending, it is hypothesized that the increased lipophilicity of this compound facilitates its transport into cells via passive diffusion, after which it becomes a substrate for intracellular enzymes.

Table 1: Cellular Uptake Characteristics of the Active Moiety (Clindamycin)

| Cell Type | Observed Phenomenon | Concentration Ratio (Intracellular:Extracellular) | Reference |

| Human Neutrophils | Intracellular Accumulation | ~20:1 | nih.govnih.gov |

Intracellular Bioconversion Pathways and Dynamics

This compound is biologically inactive in its ester form and requires enzymatic hydrolysis to release the active clindamycin. patsnap.com This bioconversion is a critical step for its antibacterial effect. In vivo, this hydrolysis occurs rapidly, but the focus of preclinical investigation is on the intracellular processes that enable this activation.

The primary pathway for this conversion is hydrolysis catalyzed by intracellular esterases. patsnap.com These enzymes cleave the ester bond linking the palmitic acid moiety to the clindamycin molecule. While many ester-containing prodrugs are processed by intracellular carboxylesterases, the specific enzymes responsible for this compound hydrolysis within target cells are a subject for further detailed investigation. nih.gov The dynamics of this process are crucial, as the rate of hydrolysis directly influences the intracellular concentration of active clindamycin available to engage with its molecular target.

Table 2: Intracellular Bioconversion of this compound

| Process | Description | Key Components | Result |

| Enzymatic Hydrolysis | Cleavage of the ester bond | Substrate: this compoundEnzymes: Intracellular Esterases | Products: 1. Clindamycin (Active Moiety)2. Palmitic Acid |

Enzyme-Substrate Binding Studies (e.g., Molecular Docking, Kinetic Analysis)

Detailed enzyme-substrate binding studies, such as molecular docking and kinetic analyses specifically for this compound and the relevant intracellular esterases, are not widely available in published literature. However, these techniques are fundamental to understanding the efficiency of the bioconversion process.

Molecular Docking: This computational method would be used to predict the binding orientation and affinity of this compound within the active site of a target esterase. Such studies provide insights into the specific amino acid residues involved in substrate recognition and catalysis, helping to explain the substrate specificity of the enzyme.

Kinetic Analysis: In vitro enzymatic assays are essential for determining the kinetics of the hydrolysis reaction. These studies would measure key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This data quantifies the enzyme's affinity for the substrate and its catalytic efficiency. For example, studies on other lipophilic substrates like 4-nitrophenyl palmitate have been used to characterize the hydrolytic activity of various esterases and lipases, providing a methodological framework for how this compound could be evaluated. nih.gov

Table 3: Methodologies for Enzyme-Substrate Interaction Analysis

| Analysis Type | Purpose | Key Parameters Measured/Predicted |

| Molecular Docking | Predicts binding mode and affinity between substrate and enzyme's active site. | Binding Energy (kcal/mol), Docking Score, Interacting Amino Acid Residues. |

| Enzyme Kinetic Analysis | Quantifies the rate and efficiency of the enzymatic reaction. | Michaelis-Menten Constant (Km), Maximum Velocity (Vmax), Catalytic Efficiency (kcat/Km). |

Investigations into Molecular Targets of the Activated Moiety (Pre-clinical, Non-efficacy)

Once this compound is hydrolyzed to clindamycin, the active moiety exerts its effect by targeting the bacterial ribosome. Preclinical in vitro studies have firmly established that clindamycin inhibits bacterial protein synthesis.

The specific molecular target is the 50S subunit of the bacterial ribosome. Clindamycin binds reversibly to the 23S ribosomal RNA (rRNA) component of this subunit. patsnap.com This binding action interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA). By preventing the addition of new amino acids to the growing peptide chain, clindamycin effectively halts protein production, leading to a bacteriostatic effect. patsnap.com

Table 4: Molecular Target of Activated Clindamycin

| Target Macromolecule | Specific Binding Site | Mechanism of Action | Consequence | Reference |

| Bacterial Ribosome | 23S rRNA of the 50S subunit | Binds to the ribosomal subunit, interfering with the translocation of peptidyl-tRNA. | Inhibition of bacterial protein synthesis. | patsnap.com |

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Analytical Probes for Bioconversion Monitoring

The conversion of Clindamycin (B1669177) 3-palmitate to its active form, clindamycin, is a critical step for its therapeutic action. nih.gov This bioconversion is primarily mediated by esterase enzymes present in the body. mdpi.commdpi.com Monitoring this enzymatic hydrolysis in real-time and in relevant biological matrices is essential for understanding the prodrug's activation kinetics. However, there is a lack of specific probes designed exclusively for tracking the bioconversion of Clindamycin 3-palmitate.

Future research should focus on the rational design and synthesis of novel analytical probes. These could include:

Fluorogenic or Chromogenic Substrates: Designing molecules that mimic the this compound structure but release a fluorescent or colored reporter upon esterase cleavage. This would allow for continuous and sensitive monitoring of enzyme activity in various tissues and fluids.

Activity-Based Probes (ABPs): Developing ABPs that covalently bind to the active site of the specific esterases responsible for hydrolyzing this compound. These probes can help in identifying and quantifying the relevant enzymes, providing insights into tissue-specific activation and potential inter-individual variability.

The advancement of bioprocess monitoring, driven by initiatives like the Process Analytical Technology (PAT), highlights the need for sophisticated sensor systems to understand complex biological processes. scispace.com Developing such probes would represent a significant step forward, enabling a more detailed characterization of the prodrug's metabolic fate and optimizing the design of future ester prodrugs. scispace.com

Exploration of Alternative Ester Linkages for Modulated Hydrolysis

The palmitate ester in this compound was chosen to enhance lipophilicity and mask the parent drug's taste. mdpi.com However, the nature of the ester linkage directly influences the rate of hydrolysis and, consequently, the pharmacokinetic profile of the released drug. mdpi.com Future research should systematically explore the impact of different ester linkages on the prodrug's properties.

This exploration could involve synthesizing a library of clindamycin esters with varying:

Chain Lengths: Investigating short-chain (e.g., acetate, butyrate) versus long-chain (e.g., stearate (B1226849), oleate) fatty acid esters.

Branching and Unsaturation: Studying the effect of branched-chain or unsaturated fatty acids on steric hindrance and enzyme accessibility.

Functional Groups: Introducing different functional groups into the ester moiety to alter electronic properties and susceptibility to hydrolysis.

A well-known example of an alternative ester is Clindamycin phosphate (B84403), a water-soluble prodrug designed for parenteral administration, which is hydrolyzed by alkaline phosphatases. mdpi.commdpi.comresearchgate.net By creating a diverse portfolio of clindamycin esters, researchers can fine-tune the rate of hydrolysis to achieve different therapeutic objectives, such as sustained release or more rapid activation. This aligns with the broader strategy in drug design of using the prodrug approach to optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. innovareacademics.in

Table 1: Potential Alternative Ester Moieties for Clindamycin Prodrugs

| Ester Moiety Class | Example | Potential Impact on Hydrolysis | Rationale |

|---|---|---|---|

| Short-chain Aliphatic | Acetate, Propionate | Faster Hydrolysis | Less steric hindrance for esterase enzymes. |

| Long-chain Saturated | Stearate | Slower Hydrolysis | Increased lipophilicity and potential for steric hindrance. |

| Long-chain Unsaturated | Oleate | Modulated Hydrolysis | Kinked structure due to double bond may alter enzyme binding. |